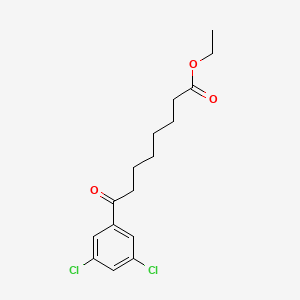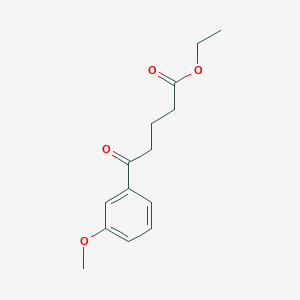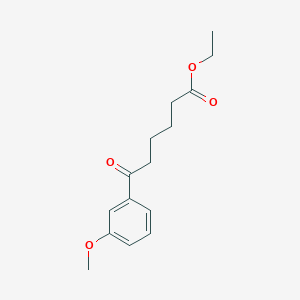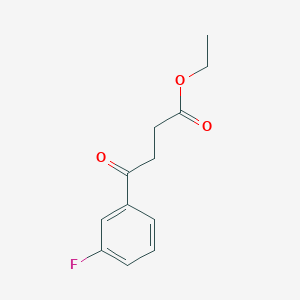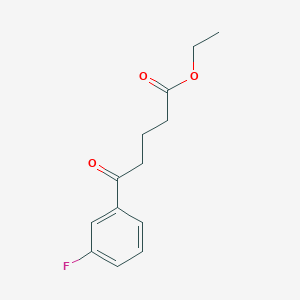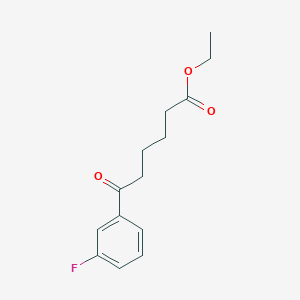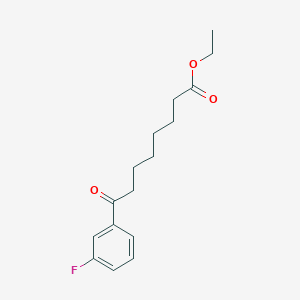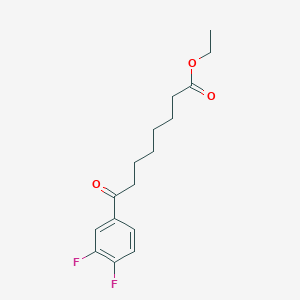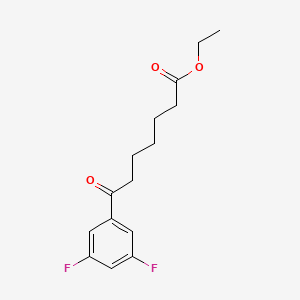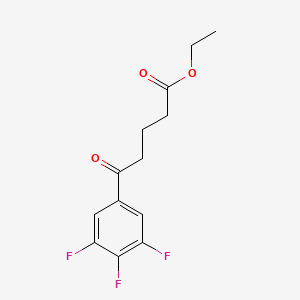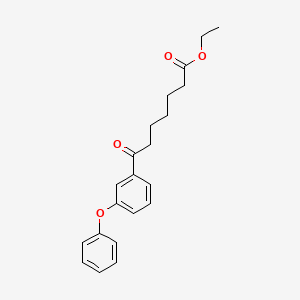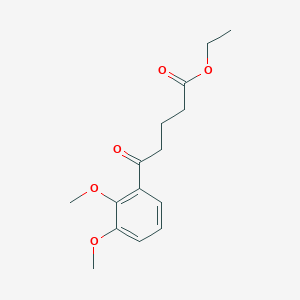
Ethyl 5-(2,3-dimethoxyphenyl)-5-oxovalerate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-(2,3-dimethoxyphenyl)-5-oxovalerate, also known as ethyl vanillin oxime or ethylvanillin oxime, is a chemical compound with the molecular formula C12H15NO5. It is a derivative of ethylvanillin, which is a flavoring agent commonly used in food and beverage industries. Ethyl vanillin oxime has been found to possess various biological activities, making it a potential candidate for scientific research in different fields.
Aplicaciones Científicas De Investigación
Organic Synthesis and Catalysis
This compound is utilized in the study of new catalytic protocols for the synthesis of organic compounds. It serves as a precursor in the Michael addition of N-heterocycles to chalcones, a reaction facilitated by ionic organic solids like 1,3-bis(carboxymethyl)imidazolium chloride . This process is significant for creating bioactive compounds with potential applications in pharmaceuticals and agrochemicals.
Antimalarial Agents
Ethyl 5-(2,3-dimethoxyphenyl)-5-oxovalerate derivatives have been synthesized as inhibitors of the ferredoxin — ferredoxin-NADP+ reductase interaction of Plasmodium falciparum . These compounds exhibit inhibition interactions that are crucial for developing new selective antimalarial agents, addressing the global health challenge posed by malaria.
Anti-HIV Activity
Derivatives of this compound have been modified to design novel entities with improved biological activities against HIV-1 . These new compounds show promise with single-digit micromolar antiviral potencies against HIV-1, representing a significant step forward in the treatment of this virus.
Fungicide, Bactericide, and Herbicide Formulations
The structural characteristics of Ethyl 5-(2,3-dimethoxyphenyl)-5-oxovalerate make it easier to bind with target molecules, leading to a variety of biological effects. As such, its derivatives have been described as efficient components in fungicide, bactericide, and herbicide formulations .
Bioactive Compound Synthesis
The compound is a valuable precursor for the synthesis of β-aminocarbonyl derivatives, which are important in the creation of bioactive compounds. These derivatives are used in the development of drugs and other products that require stable and biologically active ingredients .
Green Chemistry
The synthesis processes involving Ethyl 5-(2,3-dimethoxyphenyl)-5-oxovalerate align with the principles of green chemistry. They exhibit good green metrics, indicating a sustainable approach to chemical synthesis that minimizes the environmental impact .
Propiedades
IUPAC Name |
ethyl 5-(2,3-dimethoxyphenyl)-5-oxopentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O5/c1-4-20-14(17)10-6-8-12(16)11-7-5-9-13(18-2)15(11)19-3/h5,7,9H,4,6,8,10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHBJBBCFRAXGHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=C(C(=CC=C1)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30645807 |
Source


|
| Record name | Ethyl 5-(2,3-dimethoxyphenyl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(2,3-dimethoxyphenyl)-5-oxovalerate | |
CAS RN |
898758-07-1 |
Source


|
| Record name | Ethyl 2,3-dimethoxy-δ-oxobenzenepentanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898758-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-(2,3-dimethoxyphenyl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

